molecular formula C16H13N7O5 B4638971 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B4638971
M. Wt: 383.32 g/mol
InChI Key: ZKFYGSQWMXHPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, amino oxadiazoles, and triazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques, including batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate include other triazole derivatives and oxadiazole-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O5/c1-2-27-16(26)11-10(23(21-18-11)13-12(17)19-28-20-13)7-22-14(24)8-5-3-4-6-9(8)15(22)25/h3-6H,2,7H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFYGSQWMXHPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.